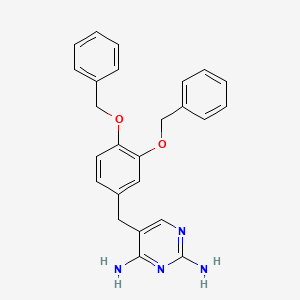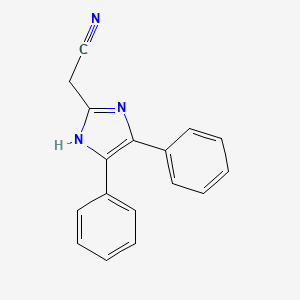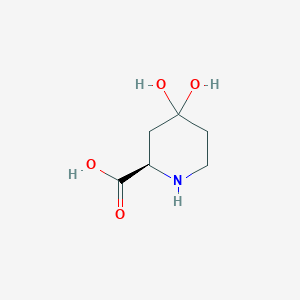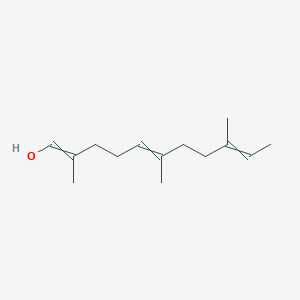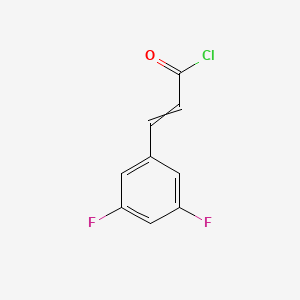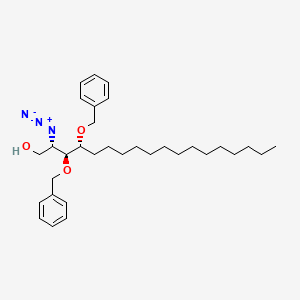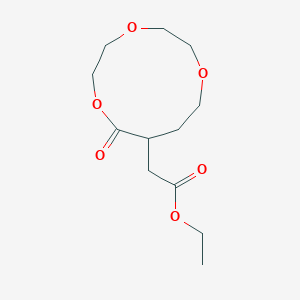
Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate is an organic compound with a complex structure that includes an oxo group and a trioxacycloundecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the oxo group to a hydroxyl group.
Substitution: The ethyl acetate group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxo group and the trioxacycloundecane ring play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.
Comparación Con Compuestos Similares
Ethyl acetate: A simpler ester with widespread use as a solvent.
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: Another ester with a different ring structure and biological activity.
Thiazole derivatives: Compounds with a similar ring structure but different functional groups.
Uniqueness: Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate is unique due to its specific ring structure and the presence of an oxo group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
188915-93-7 |
|---|---|
Fórmula molecular |
C12H20O6 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
ethyl 2-(8-oxo-1,4,7-trioxacycloundec-9-yl)acetate |
InChI |
InChI=1S/C12H20O6/c1-2-17-11(13)9-10-3-4-15-5-6-16-7-8-18-12(10)14/h10H,2-9H2,1H3 |
Clave InChI |
YTVQYBUJOVRVNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCOCCOCCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

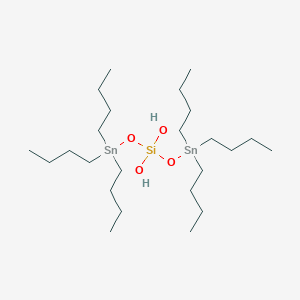
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
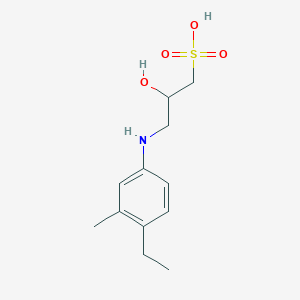
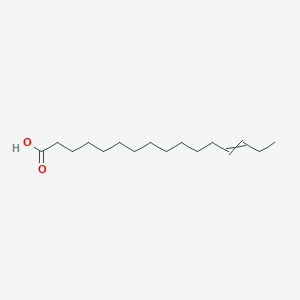
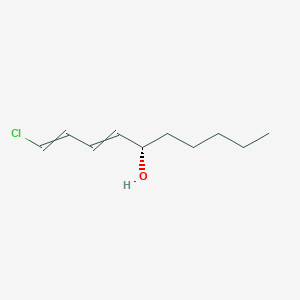
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
